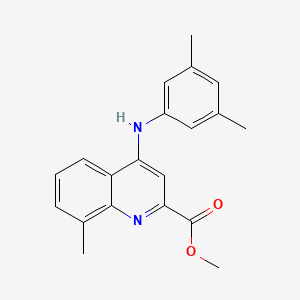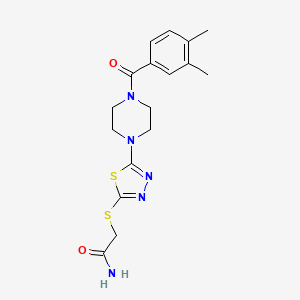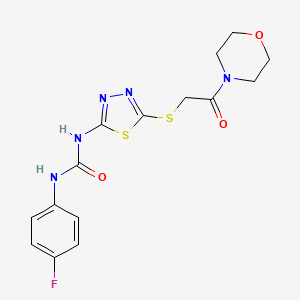![molecular formula C12H20N2O2 B2647299 N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide CAS No. 2224128-39-4](/img/structure/B2647299.png)
N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide, also known as MPP+, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action is of particular interest to researchers. In
Aplicaciones Científicas De Investigación
N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ has been used in a variety of scientific research applications, including studies of Parkinson's disease, neurotoxicity, and mitochondrial dysfunction. In Parkinson's disease research, N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ is used to create animal models of the disease, as it has been shown to selectively damage dopaminergic neurons in the substantia nigra. This damage leads to the motor symptoms associated with Parkinson's disease, such as tremors and rigidity.
Mecanismo De Acción
N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra. It does this by entering the cells via the dopamine transporter and inhibiting mitochondrial respiration. This inhibition leads to the production of reactive oxygen species and the eventual death of the cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ are well-documented. In addition to its selective damage to dopaminergic neurons, N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ has also been shown to cause oxidative stress, inflammation, and mitochondrial dysfunction. These effects are thought to contribute to the development of Parkinson's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying Parkinson's disease and other neurodegenerative disorders. However, N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ also has limitations. It is a potent neurotoxin, and its use in animal models can raise ethical concerns. Additionally, its selectivity for dopaminergic neurons means that it may not accurately reflect the pathology of other neurodegenerative disorders.
Direcciones Futuras
There are several future directions for research on N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+. One area of interest is the development of new animal models of Parkinson's disease that more accurately reflect the pathology of the disease. Another area of interest is the investigation of the role of oxidative stress and inflammation in the development of neurodegenerative disorders. Finally, there is ongoing research into the development of new compounds that can selectively target dopaminergic neurons without causing neurotoxicity.
Conclusion:
In conclusion, N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ is a synthetic compound that has been widely studied for its potential use in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a useful tool for studying Parkinson's disease and other neurodegenerative disorders. Ongoing research into the compound's future directions will continue to shed light on the complex mechanisms underlying these disorders.
Métodos De Síntesis
N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ is synthesized by reacting 1-methyl-4-phenylpyridinium iodide with acrylonitrile. The resulting compound is then treated with hydrogen chloride to produce N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+.
Propiedades
IUPAC Name |
N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-4-11(15)13-10(3)12(16)14-8-6-5-7-9(14)2/h4,9-10H,1,5-8H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJPZVQQTHPQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2647217.png)

![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2647221.png)
![tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]-carbamate](/img/structure/B2647226.png)

![N-[3-[(2-Chloroacetyl)amino]propyl]-N-methyl-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B2647228.png)



![N-[[4-butyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2647234.png)

![N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2647236.png)
![[2-Tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 5-bromofuran-2-carboxylate](/img/structure/B2647237.png)
![1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2647239.png)